![molecular formula C21H16ClN3OS B606816 4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)

4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol

Vue d'ensemble

Description

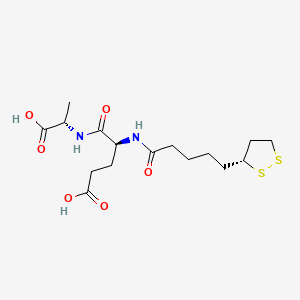

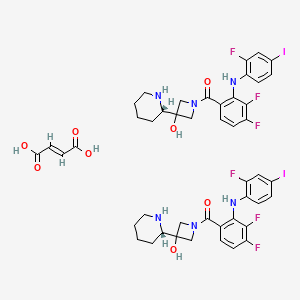

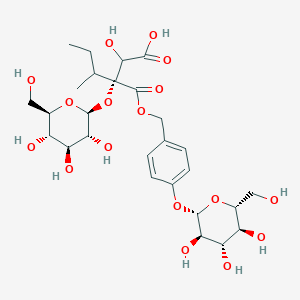

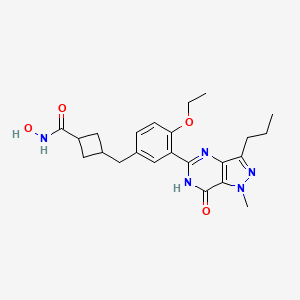

CRT 0105950 is a potent inhibitor of LIM kinase 1 and LIM kinase 2, with half-maximal inhibitory concentration values of 0.3 nanomolar and 1 nanomolar, respectively . The chemical name of CRT 0105950 is 4-[[5-[3-(2-chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol . This compound disrupts microtubule organization, inhibits cofilin phosphorylation, and increases α-tubulin acetylation in vitro .

Applications De Recherche Scientifique

CRT 0105950 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of LIM kinase 1 and LIM kinase 2

Biology: Investigated for its effects on microtubule organization and cofilin phosphorylation

Medicine: Explored for its potential anti-tumor properties, particularly in disrupting tumor cell proliferation and invasion

Industry: Utilized in the development of new therapeutic agents targeting LIM kinase pathways

Mécanisme D'action

CRT 0105950 exerts its effects by inhibiting LIM kinase 1 and LIM kinase 2, which are involved in the regulation of actin cytoskeletal dynamics and microtubule organization . By inhibiting these kinases, CRT 0105950 disrupts the phosphorylation of cofilin, leading to changes in cell morphology and function . This mechanism is particularly relevant in cancer research, where the compound has shown potential in impairing tumor cell proliferation .

Analyse Biochimique

Biochemical Properties

CRT0105950 is a potent LIMK inhibitor with IC50 values of 0.3 nM and 1 nM for LIMK1 and LIMK2, respectively . LIM kinases play a crucial role in the regulation of the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, CRT0105950 disrupts the phosphorylation of cofilin, leading to alterations in actin dynamics . This compound also increases α-tubulin acetylation, further affecting the cytoskeletal organization .

Cellular Effects

CRT0105950 has been shown to have significant effects on various types of cells, particularly cancer cells. It disrupts mitotic microtubule organization, leading to mitotic defects and impaired cell proliferation . In cancer cell lines such as rhabdomyosarcoma, neuroblastoma, and kidney cancer cells, CRT0105950 has demonstrated cytotoxic effects . Additionally, it influences cell signaling pathways by inhibiting cofilin phosphorylation and increasing α-tubulin acetylation .

Molecular Mechanism

The molecular mechanism of CRT0105950 involves its binding to LIMK1 and LIMK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation of cofilin, leading to the accumulation of active cofilin and subsequent disruption of actin dynamics . The compound also increases α-tubulin acetylation, which affects microtubule stability and organization . These molecular changes result in impaired cell proliferation and increased cytotoxicity in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, CRT0105950 has shown stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to six months when stored in solution at -80°C . Over time, the compound continues to inhibit LIMK activity and disrupt actin dynamics, leading to sustained cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of CRT0105950 vary with different dosages. Dose-response analysis has shown that CRT0105950 inhibits cofilin phosphorylation in a dose-dependent manner . Higher doses of the compound result in more significant cytotoxic effects, but also increase the risk of adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

CRT0105950 is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, the compound affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular processes such as cell migration and division . The compound’s impact on α-tubulin acetylation also suggests its involvement in microtubule-related pathways .

Transport and Distribution

Within cells, CRT0105950 is transported and distributed to areas where LIMK1 and LIMK2 are active. The compound’s ability to inhibit LIMK activity suggests that it may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution enhances its efficacy in disrupting actin dynamics and microtubule organization .

Subcellular Localization

CRT0105950 localizes to subcellular compartments where LIMK1 and LIMK2 are present. This localization is crucial for its inhibitory effects on LIMK activity and subsequent disruption of actin dynamics . The compound’s impact on α-tubulin acetylation also indicates its presence in areas associated with microtubule organization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and ethanol, with the final product being purified to a purity of ≥98% using high-performance liquid chromatography .

Industrial Production Methods

Industrial production methods for CRT 0105950 are not widely documented, but the compound is available from various suppliers for research purposes . The production process likely involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

CRT 0105950 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the phenol or pyridine rings, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of CRT 0105950, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

T56-LIMKi: A selective inhibitor of LIM kinase 2.

R-10015: A potent and selective LIM kinase inhibitor with broad-spectrum antiviral effects.

Uniqueness of CRT 0105950

CRT 0105950 is unique due to its high potency and selectivity for both LIM kinase 1 and LIM kinase 2, with very low half-maximal inhibitory concentration values . This makes it a valuable tool compound for studying the biological functions of these kinases and their role in various diseases .

Propriétés

IUPAC Name |

4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDBOFPHPMYWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CRT0105950 interact with its target and what are the downstream effects?

A1: CRT0105950 is a potent inhibitor of LIMK1 and LIMK2 []. LIM kinases (LIMKs) are enzymes that regulate the activity of cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK1 and LIMK2, CRT0105950 prevents the phosphorylation and inactivation of cofilin. This leads to increased cofilin activity, disruption of actin dynamics, and alterations in the microtubule cytoskeleton. Ultimately, these effects result in mitotic defects and impaired tumor cell proliferation [].

Q2: What are the in vitro and in vivo efficacy results of CRT0105950?

A2: In vitro screening of CRT0105950 against 656 cancer cell lines identified rhabdomyosarcoma, neuroblastoma, and kidney cancer cells as significantly sensitive to the compound []. This suggests that these cancer types may be particularly susceptible to LIMK inhibition. The research paper focuses on the identification of sensitive cancer types and the potential of CRT0105950 as a starting point for further development of LIMK-targeted cancer therapy. More specific in vivo efficacy data and detailed mechanistic studies are likely to be explored in future research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)